molecular formula C18H25ClN2O3 B6761345 N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide

Cat. No.: B6761345
M. Wt: 352.9 g/mol
InChI Key: IJZNGCUYLZFPER-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a cyclopropane ring, a chlorophenyl group, and a morpholine derivative, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O3/c1-3-23-15-10-14(15)18(22)20-17(12-4-6-13(19)7-5-12)16-11-21(2)8-9-24-16/h4-7,14-17H,3,8-11H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJZNGCUYLZFPER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC1C(=O)NC(C2CN(CCO2)C)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide typically involves multiple steps:

    Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a Simmons-Smith reaction, where an alkene reacts with diiodomethane (CH2I2) in the presence of a zinc-copper couple (Zn-Cu) to form the cyclopropane ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction, where a chlorobenzene derivative reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Attachment of the Morpholine Derivative: The morpholine derivative can be synthesized through a nucleophilic substitution reaction, where a halogenated precursor reacts with morpholine in the presence of a base such as sodium hydride (NaH).

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with an ester or acid chloride in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Simmons-Smith reaction and Friedel-Crafts alkylation, as well as the development of more efficient catalysts and reagents for the nucleophilic substitution and amidation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium thiolate (NaSR) can be used under basic conditions.

Major Products

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include primary or secondary amines.

    Substitution: Products include substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide can be used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a versatile tool for labeling and modifying biomolecules.

Medicine

In medicine, this compound has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.

Industry

In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its ability to undergo various chemical reactions makes it a valuable starting material for the production of high-value products.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide
  • N-[(4-chlorophenyl)methyl]-2-ethoxyacetamide
  • N-[(4-chlorophenyl)-(4-methylpiperidin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide

Uniqueness

N-[(4-chlorophenyl)-(4-methylmorpholin-2-yl)methyl]-2-ethoxycyclopropane-1-carboxamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the cyclopropane ring, chlorophenyl group, and morpholine derivative makes this compound structurally distinct from other similar compounds, potentially leading to unique reactivity and biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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